HIV-1 inhibitor-53

HIV-1 Protease Inhibition Reverse Transcriptase Inhibition Dual Inhibitor

Researchers studying HIV-1 drug resistance often face complex pharmacokinetics and unclear resistance mechanisms when using fixed-dose combinations. HIV-1 inhibitor-53 offers a controlled, single-molecule alternative. - **Dual target**: Inhibits both protease (IC50=1.93 nM) and reverse transcriptase (IC50=2.35 μM) in enzymatic assays. - **Research-ready**: Validated for in vitro antiviral replication studies in infected cell lines. - **Supply**: Available in research quantities with verified storage and shipping protocols.

Molecular Formula C30H34N2O8S
Molecular Weight 582.7 g/mol
Cat. No. B12394625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHIV-1 inhibitor-53
Molecular FormulaC30H34N2O8S
Molecular Weight582.7 g/mol
Structural Identifiers
SMILESCC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)C2=CC3=CC(=C(C=C3O2)O)O)O)S(=O)(=O)C4=CC=C(C=C4)OC
InChIInChI=1S/C30H34N2O8S/c1-19(2)17-32(41(37,38)23-11-9-22(39-3)10-12-23)18-27(35)24(13-20-7-5-4-6-8-20)31-30(36)29-15-21-14-25(33)26(34)16-28(21)40-29/h4-12,14-16,19,24,27,33-35H,13,17-18H2,1-3H3,(H,31,36)/t24-,27+/m0/s1
InChIKeyLESPNRYBKODRHR-RPLLCQBOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





HIV-1 Inhibitor-53: Dual Protease & RT Inhibitor


HIV-1 inhibitor-53 (CAS: 2883496-10-2) is a synthetic small molecule characterized as a dual inhibitor targeting both HIV-1 protease (PR) and HIV-1 reverse transcriptase (RT) [1]. Its molecular formula is C30H34N2O8S with a molecular weight of 582.66 g/mol [2]. This compound is utilized as a research tool for studying the multi-target therapeutic approach against the human immunodeficiency virus type 1 (HIV-1), aiming to delay the onset of drug resistance in acquired immune deficiency syndrome (AIDS) research [1].

Mechanism Dual HIV-1 protease & reverse transcriptase inhibition
Study Type Multi-target antiviral strategy research
Focus Resistance emergence models

HIV-1 Inhibitor-53: Dual-Target vs Single-Target Approaches


The strategic advantage of HIV-1 inhibitor-53 lies in its dual inhibition of both HIV-1 protease (PR) and reverse transcriptase (RT), a design intended to mitigate the rapid development of drug resistance that plagues single-target antiretroviral agents [1]. While fixed-dose combinations (FDCs) of single-target drugs are standard, a single chemical entity with dual activity like HIV-1 inhibitor-53 offers a more homogeneous physicochemical and pharmacokinetic profile, which can simplify research models and reduce the likelihood of resistance emergence [1]. Substituting this compound with a standard protease inhibitor (e.g., Darunavir) or a reverse transcriptase inhibitor (e.g., Efavirenz) would forfeit this key multi-target mechanism, fundamentally altering the experimental conditions and biological outcomes.

Target Compound
Substitute
Risk
HIV-1 Inhibitor-53
Protease inhibitor only (e.g., Darunavir)
Loss of RT inhibition may alter resistance endpoint interpretation
HIV-1 Inhibitor-53
RT inhibitor only (e.g., Efavirenz)
Absence of PR inhibition may shift dual-mechanism study outcomes
HIV-1 Inhibitor-53
Fixed-dose combinations
Pharmacokinetic heterogeneity may not replicate single-entity dual inhibitor profile

HIV-1 Inhibitor-53: Dual Inhibition & Potency Evidence


Dual-Target Enzymatic Inhibition Profile

HIV-1 inhibitor-53 exhibits potent inhibition of both HIV-1 protease and reverse transcriptase in enzymatic assays [1]. This dual activity is a key differentiator from single-target protease inhibitors (like Darunavir) or reverse transcriptase inhibitors (like Efavirenz).

Dual Inhibition Profile
Reported
PR IC50: 1.93 nM · RT IC50: 2.35 μM
Selectivity: >1200-fold (PR vs RT)
Supports dual-target mechanism study context
In vitro enzymatic assay; contrasts with analog 10f ratio
HIV-1 Protease Inhibition Reverse Transcriptase Inhibition Dual Inhibitor Antiviral Research

Potent HIV-1 Protease Inhibition

HIV-1 inhibitor-53 demonstrates exceptional potency against HIV-1 protease with an IC50 value of 1.93 nM [1]. This places its activity in the low nanomolar range, comparable to clinically relevant protease inhibitors.

Protease Inhibition
Class-level inference
IC50 = 1.93 nM
~1.8-fold difference vs. compound 10f
Supports protease target engagement in enzymatic assays
In vitro recombinant protease assay context
HIV-1 Protease Enzymatic Assay Potency IC50

Unique Benzoheterocycle Dual Inhibitor Scaffold

HIV-1 inhibitor-53 belongs to a novel class of dual inhibitors designed with a benzofuran or indole core, as detailed in the primary research paper [1]. The study emphasizes that molecular dynamic simulations confirmed the dual binding mode of these inhibitors to both PR and RT active sites, a feature not present in traditional single-target inhibitors or fixed-dose combinations [1].

Structural Basis
Class-level inference
Benzofuran/indole core; MD simulations suggest dual PR/RT binding
Supports SAR studies of dual inhibitors
Structure-based design; qualitative differentiation
Benzofuran Structure-Based Drug Design HIV-1 Dual Inhibitor Molecular Dynamics

HIV-1 Inhibitor-53: Antiviral Research Applications


Multi-Target Antiviral Strategy & Resistance

Researchers can employ HIV-1 inhibitor-53 as a probe to study the concept of multi-target therapy in HIV-1. Its dual inhibition of protease and reverse transcriptase provides a single-molecule model for investigating how simultaneous engagement of two critical viral enzymes impacts the development of drug resistance, as opposed to using combinations of single-target drugs [1]. This is crucial for evaluating whether dual inhibitors can maintain potency against both wild-type and drug-resistant viral strains [1].

In Vitro Enzymatic Dual Inhibitor Validation

The compound is ideally suited for in vitro enzymatic assays using recombinant HIV-1 protease and reverse transcriptase. Its well-defined IC50 values (1.93 nM for PR; 2.35 μM for RT) [1] make it a reliable positive control or a benchmark compound when screening for new dual PR/RT inhibitors or when conducting mechanistic studies to confirm target engagement in a cell-free system.

SAR Studies of Dual PR/RT Inhibitors

Given its unique benzofuran-based core structure [2], HIV-1 inhibitor-53 serves as a valuable chemical scaffold for medicinal chemistry efforts. Researchers can utilize it as a starting point for synthesizing analogs to explore the structure-activity relationship governing dual PR/RT inhibition, with the goal of optimizing potency, selectivity, and drug-like properties within this specific chemotype [1].

Cell-Based HIV-1 Replication Assays

Following enzymatic validation, HIV-1 inhibitor-53 is intended for use in cell-based assays to evaluate its efficacy in inhibiting viral replication in infected cell lines. This application moves beyond target engagement to assess the compound's overall antiviral effect in a more physiologically relevant context, providing a crucial link between biochemical potency and functional inhibition of HIV-1 [1].

Application
Selection Property
Validation Focus
Multi-target antiviral research
Dual PR/RT inhibition mechanism
Resistance emergence assay context
In vitro enzymatic dual inhibition assays
Reported dual inhibition profile
Comparator assay-response context
SAR studies for dual inhibitors
Benzoheterocycle scaffold
Dual inhibition structure-activity relationship
Cell-based HIV-1 replication studies
Cell-based antiviral activity context
Replication endpoint assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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